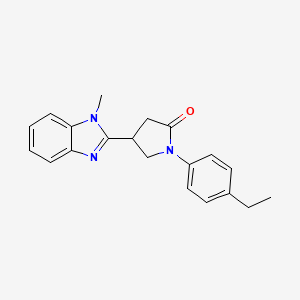
1-(4-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, also known as 4-ethyl-2-methyl-1,3-benzodiazole (EMBD), is an organic compound belonging to the class of heterocyclic compounds. It has been widely studied due to its unique chemical structure and its potential applications in various scientific fields. This compound has been used in a variety of scientific research applications, including as a substrate in enzymatic reactions, as an inhibitor of enzyme activity, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
EMBD has been utilized in a variety of scientific research applications due to its unique chemical structure and its potential for use as a substrate in enzymatic reactions, as an inhibitor of enzyme activity, and as a potential therapeutic agent. It has been used in studies investigating the mechanism of action of various enzymes, as well as the biochemical and physiological effects of various compounds. Additionally, it has been used in research related to drug design and drug delivery.
Mecanismo De Acción
The mechanism of action of EMBD is not yet fully understood. It is believed that the compound binds to certain enzymes, which then act as catalysts for the reaction of EMBD with other molecules. Additionally, it is believed that EMBD may act as an inhibitor of certain enzymes, preventing them from catalyzing the reaction of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMBD are not yet fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on the immune system and to have potential anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMBD has several advantages for use in laboratory experiments. It is simple and efficient to synthesize, making it ideal for use in a variety of experiments. Additionally, it has a wide range of potential applications, making it useful in a variety of scientific research applications. However, it is important to note that the mechanism of action of EMBD is not yet fully understood, and further research is needed in order to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several potential future directions for research involving EMBD. These include further studies into the mechanism of action of EMBD, as well as its biochemical and physiological effects. Additionally, research into the potential therapeutic applications of EMBD, such as its potential anti-inflammatory and anti-cancer properties, is warranted. Additionally, research into the potential use of EMBD in drug design and drug delivery is also of interest. Finally, further research into the potential use of EMBD in enzyme inhibition and enzyme catalysis is also of interest.
Métodos De Síntesis
EMBD is synthesized through a two-step process. The first step involves the reaction of 4-ethylphenol with 1-methyl-1H-1,3-benzodiazole in an aqueous solution of sodium hydroxide. This reaction forms an intermediate, which is then reacted with pyrrolidine in the presence of a base to form EMBD. This synthesis method is simple and efficient, making it ideal for use in laboratory experiments.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-14-8-10-16(11-9-14)23-13-15(12-19(23)24)20-21-17-6-4-5-7-18(17)22(20)2/h4-11,15H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVPYFDQOBKQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6579160.png)
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide](/img/structure/B6579165.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6579170.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579177.png)
![1-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6579179.png)
![2-(4-chlorophenoxy)-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6579189.png)
![2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6579194.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6579198.png)

![7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579218.png)
![4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6579234.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)
![N-[(furan-2-yl)methyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B6579255.png)
![4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6579258.png)